molecular formula C18H18N2OS B14592301 2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione CAS No. 61317-36-0

2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione

Cat. No.: B14592301
CAS No.: 61317-36-0
M. Wt: 310.4 g/mol
InChI Key: IGWJGGRNICJXKR-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione is an organic compound that features a carbazole moiety linked to a morpholine ring via an ethane-1-thione bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione typically involves the following steps:

    Formation of Carbazole Derivative: The starting material, 9H-carbazole, is functionalized at the 2-position using electrophilic substitution reactions.

    Introduction of Morpholine: The functionalized carbazole is then reacted with morpholine under suitable conditions to form the desired linkage.

    Formation of Ethane-1-thione Bridge:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The carbazole and morpholine rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Functionalized carbazole or morpholine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.

Medicine

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Carbazol-2-yl)ethanamine: Similar structure but lacks the morpholine and thione groups.

    1-(Morpholin-4-yl)ethane-1-thione: Contains the morpholine and thione groups but lacks the carbazole moiety.

Uniqueness

2-(9H-Carbazol-2-yl)-1-(morpholin-4-yl)ethane-1-thione is unique due to the combination of the carbazole, morpholine, and thione functionalities, which may confer distinct chemical and biological properties.

Properties

CAS No.

61317-36-0

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-(9H-carbazol-2-yl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C18H18N2OS/c22-18(20-7-9-21-10-8-20)12-13-5-6-15-14-3-1-2-4-16(14)19-17(15)11-13/h1-6,11,19H,7-10,12H2

InChI Key

IGWJGGRNICJXKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=CC3=C(C=C2)C4=CC=CC=C4N3

Origin of Product

United States

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